molecular formula C10H19NO2 B12664331 1,4-Dioxaspiro[4.4]nonane-6-propylamine CAS No. 83711-58-4

1,4-Dioxaspiro[4.4]nonane-6-propylamine

Cat. No.: B12664331
CAS No.: 83711-58-4
M. Wt: 185.26 g/mol
InChI Key: DZILJYMULWZSAR-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[44]nonane-6-propylamine is a chemical compound characterized by a spirocyclic structure containing two oxygen atoms in a dioxane ring fused to a nonane ring with a propylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.4]nonane-6-propylamine can be synthesized through several methods. One common approach involves the condensation of lactones with amines. For instance, the reaction of a γ-hydroxy carboxylic acid lactone with propylamine in the presence of a catalyst such as sodium ethoxide can yield the desired spiro compound . The reaction typically requires refluxing the mixture under controlled conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.4]nonane-6-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

1,4-Dioxaspiro[4.4]nonane-6-propylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-propylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but lacks the propylamine substituent.

    1,4-Dioxaspiro[4.5]decane: Contains an additional carbon in the spiro ring, altering its chemical properties.

    1,4-Dioxaspiro[5.5]undecane: Larger spiro ring system, used in different applications.

Uniqueness

1,4-Dioxaspiro[4.4]nonane-6-propylamine is unique due to its specific spirocyclic structure combined with a propylamine group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications .

Properties

CAS No.

83711-58-4

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(1,4-dioxaspiro[4.4]nonan-9-yl)propan-1-amine

InChI

InChI=1S/C10H19NO2/c11-6-2-4-9-3-1-5-10(9)12-7-8-13-10/h9H,1-8,11H2

InChI Key

DZILJYMULWZSAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)OCCO2)CCCN

Origin of Product

United States

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